

Technical Support Center: Freselestat Dosage and Administration in Preclinical Research

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Compound of Interest		
Compound Name:	Freselestat	
Cat. No.:	B1674156	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **Freselestat** (ONO-6818), a potent and selective neutrophil elastase inhibitor, in various animal models. The following information is intended to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Freselestat?

A1: **Freselestat** is a potent and orally active inhibitor of neutrophil elastase.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it plays a significant role in tissue damage.[2] By inhibiting this enzyme, **Freselestat** reduces the inflammatory response, as demonstrated by the reduction of inflammatory mediators like interleukin-8 and the complement membrane attack complex (C5b-9).[2]

Q2: Are there established dosage guidelines for **Freselestat** in different animal strains?

A2: Currently, there are no universally established dosage guidelines for **Freselestat** that apply to all animal strains. The optimal dose is highly dependent on the specific strain, the disease model, and the route of administration. However, published studies provide starting points for various strains. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.

Q3: What are some reported effective dosages of **Freselestat** in rats?







A3: Several studies have reported effective dosages of **Freselestat** (ONO-6818) in different rat strains and models. For instance, in a model of human neutrophil elastase (HNE)-induced emphysema in Wistar rats, oral administration of 10 mg/kg and 100 mg/kg of **Freselestat** was shown to be effective.[3][4]

Q4: Is there any dosage information for **Freselestat** in mice?

A4: While specific studies on **Freselestat** dosage in different mouse strains are limited in the provided search results, a study on a different neutrophil elastase inhibitor, sivelestat, in a psoriasis model used a 1% topical cream in BALB/c mice. For systemic administration, a study on another neutrophil elastase inhibitor, GW311616A, in an atherosclerosis model in mice, used an oral dose of 2 mg/kg.[3] These examples with other neutrophil elastase inhibitors can serve as a starting point for designing dose-finding studies for **Freselestat** in mice, but direct extrapolation is not recommended.

Q5: How should I approach dosage selection when using a new animal strain?

A5: When working with a new animal strain, it is imperative to conduct a pilot study to determine the optimal dosage. This typically involves a dose-escalation study where different doses of **Freselestat** are administered to small groups of animals. Key parameters to monitor include target engagement (inhibition of neutrophil elastase activity), efficacy in the disease model, and any potential adverse effects.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommendation
Lack of Efficacy	Inadequate Dosage: The dose may be too low for the specific animal strain or the severity of the disease model.	Perform a dose-response study to identify a more effective dose. Consider the pharmacokinetic and pharmacodynamic properties of Freselestat, which may vary between strains.
Ineffective Route of Administration: The chosen route (e.g., oral, intravenous) may not provide adequate bioavailability in the target tissue.	Review the literature for the most effective route of administration for your model. If data is unavailable, consider comparing different routes in a pilot study.	
Strain-Specific Differences in Metabolism: Different animal strains can metabolize drugs at different rates, affecting the drug's half-life and exposure.	Consult literature on drug metabolism differences between the strains you are using. If significant differences are known, adjust the dosing regimen accordingly and confirm with a pilot study.	
Adverse Effects Observed	Dosage Too High: The observed toxicity may be a result of an excessively high dose for that particular strain.	Reduce the dosage and carefully monitor for adverse events. A maximum tolerated dose (MTD) study can be beneficial.
Off-Target Effects: Although Freselestat is a selective inhibitor, off-target effects can occur at high concentrations.	Lower the dose to a range that maintains efficacy while minimizing side effects.	
High Variability in Results	Inconsistent Drug Administration: Inaccurate or inconsistent dosing can lead to variable results.	Ensure precise and consistent administration techniques. For oral gavage, ensure the entire dose is delivered. For



injections, verify the correct volume and site.

Biological Variability: Animalto-animal variation is inherent in preclinical research. Increase the sample size per group to improve statistical power. Ensure animals are age- and sex-matched and housed under identical conditions.

Quantitative Data Summary

The following tables summarize reported dosages of **Freselestat** and other neutrophil elastase inhibitors in various animal models.

Table 1: Freselestat (ONO-6818) Dosages in Rats

Animal Strain	Disease Model	Route of Administration	Dosage	Reference
Wistar Rat	HNE-Induced Emphysema	Oral	10 mg/kg, 100 mg/kg	[3][4]

Table 2: Dosages of Other Neutrophil Elastase Inhibitors in Mice

Inhibitor	Animal Strain	Disease Model	Route of Administrat ion	Dosage	Reference
Sivelestat	BALB/c Mouse	Psoriasis-like Inflammation	Topical (1% cream)	Not Applicable	
GW311616A	C57BL/6 Mouse	Atheroscleros is	Oral	2 mg/kg	[3]
Sivelestat	Not Specified	Knee Joint Inflammation	Intraperitonea I	50 mg/kg	[5]



Note: These dosages are provided as a reference and may not be directly transferable to all experimental conditions or other strains.

Experimental Protocols

1. Induction of Neutrophil Elastase-Induced Lung Injury in Rats

This protocol is adapted from studies inducing emphysema in rats using human neutrophil elastase (HNE).

- Animals: Male Wistar rats.
- Materials:
 - Human Neutrophil Elastase (HNE)
 - Saline
 - Freselestat (ONO-6818)
 - Vehicle for Freselestat (e.g., 0.5% carboxymethyl-cellulose)
 - Microsprayer for intratracheal instillation
- Procedure:
 - Anesthetize the rats according to your institution's approved protocol.
 - Divide animals into experimental groups (e.g., Control, HNE + Vehicle, HNE + Freselestat low dose, HNE + Freselestat high dose).
 - Administer Freselestat or vehicle orally (e.g., via gavage) one hour prior to HNE instillation.[4]
 - Expose the trachea and instill HNE (e.g., 200 U in saline) or saline using a microsprayer.
 [4]
 - Monitor the animals for recovery from anesthesia.



- Efficacy can be assessed at various time points. For acute injury, bronchoalveolar lavage (BAL) fluid can be collected 6 hours post-instillation to measure neutrophil counts and hemoglobin levels.[4] For chronic changes like emphysema, lung function tests and histology can be performed at later time points (e.g., 8 weeks).[3][4]
- 2. Administration of a Neutrophil Elastase Inhibitor in a Mouse Model of Inflammation

This protocol provides a general guideline for systemic administration of a neutrophil elastase inhibitor in mice.

- Animals: BALB/c or C57BL/6 mice.
- Materials:
 - Neutrophil elastase inhibitor (e.g., Freselestat)
 - Appropriate vehicle for dissolution/suspension
 - Syringes and needles for the chosen route of administration (e.g., intraperitoneal, oral gavage)
- Procedure:
 - Prepare the dosing solution of the neutrophil elastase inhibitor at the desired concentration in a suitable vehicle.
 - Weigh each mouse to ensure accurate dosing.
 - Administer the inhibitor via the chosen route. For example, intraperitoneal injection is a common route for systemic delivery.[5]
 - The timing of administration will depend on the experimental design. For prophylactic treatment, the inhibitor is typically given before the inflammatory stimulus. For therapeutic treatment, it is administered after the onset of the disease.
 - Monitor the animals for any adverse reactions.



• Collect relevant samples (e.g., blood, tissue) at predetermined time points to assess pharmacodynamic markers (e.g., neutrophil elastase activity) and therapeutic efficacy.

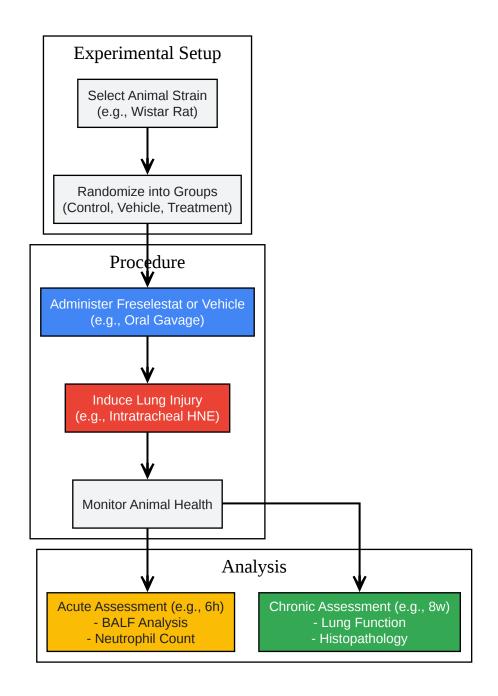
Visualizations



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Caption: Signaling pathway of Neutrophil Elastase-induced inflammation and its inhibition by **Freselestat**.





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Caption: General experimental workflow for evaluating **Freselestat** in a rat model of lung injury.

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